molecular formula C20H23N5O3 B2810066 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421452-34-7

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2810066
CAS No.: 1421452-34-7
M. Wt: 381.436
InChI Key: DRWWVLYYLFQZEE-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a phthalazinone moiety with a pyrazole carboxamide, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the cyclization of a suitable precursor to form the phthalazinone core. This can be achieved through the reaction of a hydrazine derivative with a cyclopentanone under acidic conditions.

    Attachment of the Pyrazole Moiety: The next step involves the formation of the pyrazole ring. This can be done by reacting a suitable diketone with hydrazine hydrate, followed by methylation and methoxylation to introduce the desired substituents.

    Coupling Reaction: The final step is the coupling of the phthalazinone and pyrazole moieties. This is typically achieved through a nucleophilic substitution reaction, where the phthalazinone derivative is reacted with a pyrazole carboxamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions vary, but common reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new anti-inflammatory or anticancer agents.

    Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide
  • N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide

Uniqueness

Compared to similar compounds, N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern on the pyrazole ring, which may confer unique biological activity or chemical reactivity. This uniqueness can make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-24-12-16(19(23-24)28-2)18(26)21-11-17-14-9-5-6-10-15(14)20(27)25(22-17)13-7-3-4-8-13/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWWVLYYLFQZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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